2-(5-Bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,8-15)16-12(17)7-9-6-10(14)4-5-11(9)18-3/h4-6H,7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPOOXSBLYTIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CC1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide typically involves the following steps:
Nitrile Formation:
Amidation: The formation of the final acetamide structure.
Industrial Production Methods
Industrial production methods may involve large-scale bromination and nitrile formation reactions under controlled conditions to ensure high yield and purity. Specific catalysts and solvents are often used to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds structurally similar to 2-(5-Bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide exhibit significant anticancer properties. For instance, modifications in the phenolic structure have been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell migration, making it a candidate for further development as an anticancer agent .
Carbonic Anhydrase Inhibition
Research has demonstrated that compounds related to this class can act as inhibitors of carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in certain tumors. In vitro studies suggest that these inhibitors can effectively reduce tumor acidity and enhance the efficacy of existing chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate that it possesses moderate antibacterial properties, which could be useful in developing new antimicrobial agents .
Case Studies
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, in a biochemical context, it may interact with specific enzymes or receptors, modulating their activity. The bromine and cyano groups could play a role in binding interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide (CAS 117215-85-7)
- Structure: Differs by replacing the 2-cyanopropan-2-yl group with a nitro (-NO₂) group at the 5-position of the phenyl ring.
- Properties : Molecular weight = 289.08 g/mol; XLogP3 = 1.7; higher polarity due to the nitro group.
2-Bromo-N-(5-cyano-2-hydroxyphenyl)acetamide (AB12312)
- Structure: Contains a hydroxyl (-OH) and cyano (-CN) group on the phenyl ring instead of methoxy and bromo groups.
- Properties : Hydroxyl group increases hydrophilicity (Topological Polar Surface Area, TPSA ≈ 84 Ų) but reduces metabolic stability compared to the methoxy-substituted target compound .
Variations in the Acetamide Side Chain
N-(4-(2-Cyanopropan-2-yl)phenyl)acetamide
- Structure: Shares the 2-cyanopropan-2-yl group but lacks the bromo-methoxyphenyl moiety.
- Properties: Simpler structure (C₁₂H₁₄N₂O) with lower molecular weight (214.25 g/mol).
N-(2-Bromo-5-chloro-4-methylphenyl)acetamide (CAS 116010-06-1)
- Structure : Features bromo, chloro, and methyl substituents on the phenyl ring.
- Properties: Higher halogen content (Br and Cl) increases molecular weight (262.53 g/mol) and lipophilicity (predicted XLogP3 ≈ 2.5).
Functional Group Additions
2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide (CAS 486994-13-2)
- Structure: Incorporates a formyl (-CHO) group and phenoxy linkage.
- Properties : Larger molecular weight (378.22 g/mol) and extended conjugation due to the formyl group. Likely used in polymer chemistry or as a crosslinking agent, diverging from the target compound’s pharmaceutical applications .
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)allylamino]-4-methoxyphenyl]acetamide
Physicochemical and Pharmacological Implications
Molecular Properties
| Compound | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 327.18 | ~2.1 | ~60 | Br, OCH₃, CN |
| 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide | 289.08 | 1.7 | 84 | Br, OCH₃, NO₂ |
| AB12312 | 255.09 | ~1.5 | 84 | Br, OH, CN |
| CAS 486994-13-2 | 378.22 | ~2.8 | 75 | Br, OCH₃, CHO |
- Lipophilicity : The target compound’s XLogP3 (~2.1) balances membrane permeability and solubility, making it more drug-like than nitro- or hydroxyl-containing analogs .
Biological Activity
2-(5-Bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide is an organic compound with potential applications in medicinal chemistry. This compound belongs to the class of acetamides and has garnered attention due to its unique functional groups, which may confer specific biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The compound's IUPAC name is this compound, and it has a molecular formula of C13H15BrN2O2. The presence of bromine and cyano groups suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C13H15BrN2O2 |
| Molecular Weight | 303.17 g/mol |
| CAS Number | 1436103-29-5 |
| InChI | InChI=1S/C13H15BrN2O2/c1-13(2,8-15)16-12(17)7-9-6-10(14)4-5-11(9)18-3/h4-6H,7H2,1-3H3,(H,16,17) |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in biochemical pathways. The bromine atom may enhance the lipophilicity of the compound, facilitating membrane penetration and receptor binding. The cyano group could also play a role in modulating the activity of target proteins.
Antitumor Activity
Recent studies have explored the antitumor potential of related acetamides. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, suggesting that this compound may exhibit similar properties.
Case Study:
A study involving derivatives of acetamides showed that compounds with brominated aromatic rings exhibited enhanced antitumor activity against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). These findings support further investigation into the specific activity of this compound.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been studied. Similar compounds have shown effectiveness against various bacterial strains, indicating that modifications to the acetamide structure can lead to enhanced antimicrobial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Research indicates that:
- Bromination at the phenyl ring increases lipophilicity and enhances receptor binding.
- Cyano substitution provides additional interaction sites for biological targets.
- Acetamide functional group contributes to overall stability and solubility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-Bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling reactions between brominated aromatic precursors and cyano-substituted acetamide intermediates. For example, condensation under inert atmospheres (e.g., nitrogen) using coupling agents like EDCI or DCC in solvents such as DMF or THF. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Optimization may include adjusting reaction temperatures (0°C to RT) and catalyst stoichiometry to improve yields .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- X-ray crystallography : Provides definitive structural confirmation, as demonstrated for related bromophenyl acetamides (bond lengths: C-Br ~1.89 Å; dihedral angles ~45.2°) .
- FTIR : Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, methoxy C-O ~1250 cm⁻¹) .
- NMR (¹H/¹³C) : Elucidates aromatic proton coupling patterns (e.g., para-substitution on the bromophenyl ring) and cyano/methoxy group integration .
Q. What safety protocols should be followed when handling this compound, given its functional groups?
- Methodology : Due to bromine (toxic) and cyano (potential irritant) groups:
- Use PPE (nitrile gloves, goggles) and work in a fume hood.
- Follow spill containment protocols (neutralize with sodium bicarbonate, absorb with vermiculite).
- Emergency measures: Immediate skin washing and medical consultation, as outlined in safety guidelines .
Advanced Research Questions
Q. How can computational methods like HOMO-LUMO analysis predict the reactivity of this compound?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps to identify electron-rich regions (e.g., methoxy group as an electron donor). Lower gaps (~4.5 eV) suggest higher reactivity, guiding predictions for electrophilic substitution sites on the aromatic ring .
Q. What crystallographic data are available for related bromophenyl acetamides, and how can they inform structural analysis?
- Methodology : Structural analogs (e.g., N-(2-Bromo-4-methylphenyl) derivatives) reveal:
- Bond angles : C-N-C ~120° in the amide moiety.
- Packing interactions : van der Waals forces dominate due to planar aromatic systems.
- These parameters validate synthetic outcomes and stability predictions for the target compound .
Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data?
- Methodology : Discrepancies in FTIR (e.g., C=O stretch shifts) may arise from solvent effects. Use Polarized Continuum Models (PCM) in simulations to account for solvent polarity. Compare solid-state IR (KBr pellet) with computational results to align data .
Q. What are the challenges in synthesizing derivatives with specific substituents, and how can they be addressed?
- Methodology : Introducing electron-withdrawing groups (e.g., cyano) may require protective strategies. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
